![molecular formula C17H16N4O4S B2735505 (1-phenyl-1H-1,2,3-triazol-4-yl)methyl N-[(4-methylphenyl)sulfonyl]carbamate CAS No. 338757-24-7](/img/structure/B2735505.png)
(1-phenyl-1H-1,2,3-triazol-4-yl)methyl N-[(4-methylphenyl)sulfonyl]carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “(1-phenyl-1H-1,2,3-triazol-4-yl)methyl N-[(4-methylphenyl)sulfonyl]carbamate” is a complex organic molecule that contains several functional groups, including a 1,2,3-triazole ring, a phenyl group, a carbamate group, and a sulfonyl group .
Synthesis Analysis
While the specific synthesis pathway for this compound is not available, it might involve the reaction of a 1,2,3-triazole with a sulfonyl chloride to form the sulfonyl group, followed by the reaction with a carbamate .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a 1,2,3-triazole ring attached to a phenyl ring. The carbamate group would be attached to the triazole ring through a methylene (-CH2-) group, and the sulfonyl group would be attached to a 4-methylphenyl group .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present. The 1,2,3-triazole ring is generally stable but can participate in reactions with electrophiles or nucleophiles. The carbamate group could undergo hydrolysis under acidic or basic conditions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its structure. For example, the presence of the polar sulfonyl and carbamate groups could increase its solubility in polar solvents .Wissenschaftliche Forschungsanwendungen
Carbamate Compounds in Environmental and Biological Studies
Carbamates, as a class, have been identified in environmental studies, particularly concerning their presence in human sera, wastewater treatment plant sludge, and consumer products. For instance, observations of commercial fluorinated materials, including polyfluoroalkyl phosphoric acid diesters (diPAPs), in human sera highlight the pervasive nature of such compounds. These studies indicate the potential for widespread human exposure to carbamate-related chemicals through various commercial applications, emphasizing the need for ongoing environmental monitoring and assessment of health impacts (D’eon et al., 2009).
Carbamates in Therapeutic Research
Carbamate compounds have also been explored for their therapeutic potential. The study of anticonvulsant drugs and their effects on thyroid hormones in epileptic children demonstrates the medical relevance of carbamate derivatives. Long-term therapy with carbamazepine, a carbamate compound, showed considerable alterations in thyroid hormonal states, suggesting the need for careful monitoring and understanding of such drugs' systemic effects (Fichsel & Knöpfle, 1978).
Carbamates in Toxicology and Safety Studies
Toxicological studies of carbamate insecticides, such as methomyl, provide critical insights into the risks associated with exposure to these chemicals. A case report of severe acute pancreatitis following methomyl ingestion underscores the importance of understanding the health implications of carbamates, pointing towards the potential for acute adverse effects upon exposure (Makrides et al., 2005).
Eigenschaften
IUPAC Name |
(1-phenyltriazol-4-yl)methyl N-(4-methylphenyl)sulfonylcarbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O4S/c1-13-7-9-16(10-8-13)26(23,24)19-17(22)25-12-14-11-21(20-18-14)15-5-3-2-4-6-15/h2-11H,12H2,1H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUDPDYXDJNNGPY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC(=O)OCC2=CN(N=N2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
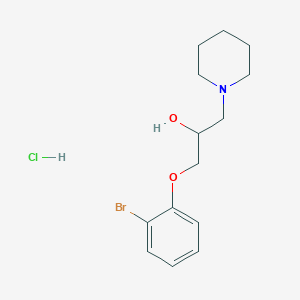
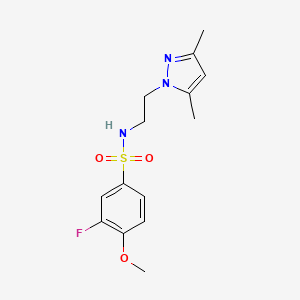
![(2-Methylsulfanylpyridin-3-yl)-[3-[2-(trifluoromethyl)pyridin-4-yl]oxyazetidin-1-yl]methanone](/img/structure/B2735424.png)
![6-[(4-Methoxyphenyl)methyl]-4,7,8-trimethyl-2-prop-2-enylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2735426.png)
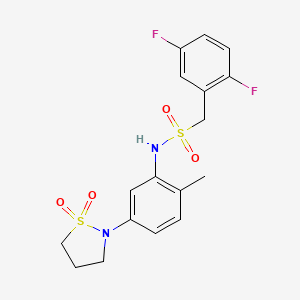
![1-(4-Bromophenyl)-3-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]urea](/img/structure/B2735430.png)

![1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-4-(2-nitrophenyl)sulfonylpiperazine](/img/structure/B2735432.png)
![5-Bromo-2-[[1-(pyridin-2-ylmethyl)piperidin-4-yl]methoxy]pyrimidine](/img/structure/B2735433.png)
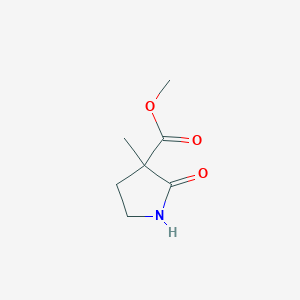
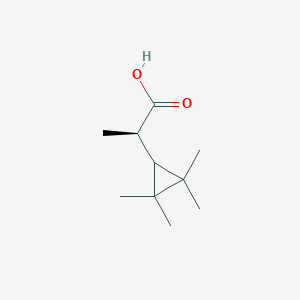
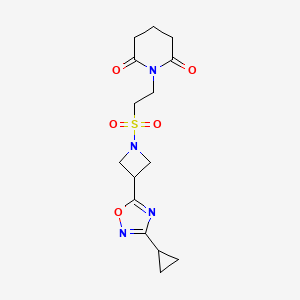
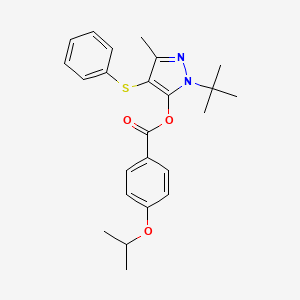
![3-[3-(3-Bromopyridin-4-yl)oxypyrrolidin-1-yl]pyridine-2-carbonitrile](/img/structure/B2735444.png)
